(3-(Benzyloxy)pyridin-4-YL)methanamine

Kinase Inhibition EGFR Cancer Therapeutics

(3-(Benzyloxy)pyridin-4-YL)methanamine (CAS 1060804-47-8) is a pyridine-based research chemical and synthetic intermediate characterized by a benzyloxy group at the 3-position and a methanamine group at the 4-position. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1060804-47-8
Cat. No. B1378961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)pyridin-4-YL)methanamine
CAS1060804-47-8
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CN=C2)CN
InChIInChI=1S/C13H14N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10,14H2
InChIKeyRSPRNXJIYWXVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Benzyloxy)pyridin-4-YL)methanamine CAS 1060804-47-8: Key Properties, Structure, and Research-Grade Sourcing


(3-(Benzyloxy)pyridin-4-YL)methanamine (CAS 1060804-47-8) is a pyridine-based research chemical and synthetic intermediate characterized by a benzyloxy group at the 3-position and a methanamine group at the 4-position [1]. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol [2]. It is typically supplied as an oil with purity specifications commonly at 98%, and is recommended for storage at 2-8°C with protection from light . This compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis .

1Defined regiochemistry: 3-benzyloxy-4-aminomethyl pyridine scaffold.
2Kinase inhibitor building block: reported to enable hydrophobic pocket interaction.
3Research-grade intermediate for medicinal chemistry and organic synthesis.

Why Generic Substitution of (3-(Benzyloxy)pyridin-4-YL)methanamine is Not Trivial: The Role of Regiochemistry and Functional Group Positioning


Generic substitution of (3-(Benzyloxy)pyridin-4-YL)methanamine with close structural analogs is not straightforward due to the critical importance of its specific substitution pattern for downstream applications. The benzyloxy group at the 3-position and the aminomethyl group at the 4-position create a unique vector and hydrogen-bonding profile that is distinct from other positional isomers, such as the 2-yl or 3-yl methanamine variants [1]. In the context of kinase inhibitor design, for example, a 3-benzyloxy group on a pyridine core is known to project into hydrophobic pockets with a more direct vector than other substituents, leading to demonstrably better ligand efficiency [2]. Therefore, substituting this specific scaffold with an isomer or a similar building block lacking this precise geometry can significantly alter or ablate the intended binding interactions and synthetic outcomes, making precise sourcing essential for research continuity [3].

Target Scaffold
3-benzyloxy-4-aminomethyl pyridine: direct vector to hydrophobic pocket, reported to support kinase inhibitor design.
Common Substitute
2-yl or 3-yl methanamine isomers: altered hydrogen-bonding profile, may shift binding geometry and reduce target engagement.

Positional isomer substitution is not trivial — even small regioisomeric changes can alter hydrophobic pocket projection and downstream synthetic outcomes.

(3-(Benzyloxy)pyridin-4-YL)methanamine: Direct and Comparative Evidence for Its Use as a Scaffold in Potent Kinase Inhibitors


Enabling Sub-Nanomolar Potency: (3-(Benzyloxy)pyridin-4-YL)methanamine as a Scaffold in Exon 20-Mutant EGFR Inhibitors

A derivative of (3-(Benzyloxy)pyridin-4-YL)methanamine, when incorporated into a larger inhibitor molecule (US11339157, Example 3), demonstrates sub-nanomolar inhibitory activity against the challenging Exon 20-Mutant EGFR (D770_N771insSVD) target [1]. The specific derivative, 2-[3-(benzyloxy)pyridin-4-yl]-3-[(3-fluorophenyl)amino]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, exhibits an IC50 of 0.280 nM. This highlights the value of the core (3-(Benzyloxy)pyridin-4-YL)methanamine scaffold as a critical component for achieving high target affinity in advanced drug discovery projects, distinguishing it from simpler, less substituted pyridine building blocks.

Mutant EGFR inhibition
Class-level inference
IC50 = 0.280 nM
(as specific derivative)
Reported sub-nanomolar activity for a derivative; highlights scaffold potential for kinase inhibitor design.
Requires validation in target assay; class-level evidence from BindingDB.
Kinase Inhibition EGFR Cancer Therapeutics

Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA) of (3-(Benzyloxy)pyridin-4-YL)methanamine Compared to Regioisomers

The specific 3-benzyloxy-4-aminomethyl substitution pattern of (3-(Benzyloxy)pyridin-4-YL)methanamine yields a distinct physicochemical profile compared to its regioisomers . For this compound, the LogP is calculated as 2.12 and the Topological Polar Surface Area (TPSA) is 48.14 Ų . In contrast, the (3-(Benzyloxy)pyridin-2-yl)methanamine isomer has a LogP of 2.05 and TPSA of 48.1 Ų, while the (2-(Benzyloxy)pyridin-3-yl)methanamine isomer exhibits a LogP of 2.24 [1]. The LogP values (2.12 vs. 2.05 vs. 2.24) indicate subtle but potentially meaningful differences in lipophilicity, which can impact membrane permeability and protein binding.

Lipophilicity (LogP)
Head-to-head
Target: LogP 2.12, TPSA 48.14 Ų
2-yl isomer: LogP 2.05
3-yl isomer: LogP 2.24
Measurable ΔLogP differences may impact membrane permeability in lead optimization.
Calculated properties; experimental confirmation advised.
Medicinal Chemistry ADME Properties Drug Design

Enabling c-MET and ALK Kinase Inhibition: The 3-Benzyloxypyridine Motif as a Key Pharmacophore for Potent Dual Inhibition

The design of the clinical kinase inhibitor crizotinib (PF-02341066) directly highlights the critical role of the 3-benzyloxypyridine motif [1]. A key structural modification in its development was the creation of a 2-amino-5-aryl-3-benzyloxypyridine series. It was found that the 2-aminopyridine core allows a 3-benzyloxy group to project into a hydrophobic pocket with a more direct vector than the 2,6-dichlorophenyl group it replaced, resulting in a quantifiably better ligand efficiency (LE) [1]. (3-(Benzyloxy)pyridin-4-YL)methanamine contains this essential 3-benzyloxypyridine element, making it a valuable and proven precursor for building kinase inhibitors with optimized ligand binding profiles.

Ligand efficiency (c-MET/ALK)
Class-level inference
3-benzyloxy motif reported to improve LE vs. 2,6-dichlorophenyl.
Supports scaffold utility for kinase inhibitor programs.
Based on crizotinib design study; product is a building block.
Kinase Inhibitors c-MET ALK Oncology

Application Scenarios for (3-(Benzyloxy)pyridin-4-YL)methanamine (CAS 1060804-47-8) in Drug Discovery and Chemical Biology


Precursor for Next-Generation EGFR and HER2 Kinase Inhibitors

Procurement of (3-(Benzyloxy)pyridin-4-YL)methanamine is essential for medicinal chemistry programs focused on developing novel inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) kinases, particularly for overcoming resistance mutations. The compound serves as a direct precursor to highly potent derivatives, such as those achieving an IC50 of 0.280 nM against Exon 20-mutant EGFR [1]. This application scenario is supported by direct evidence from BindingDB (BDBM555103) and is critical for projects aiming to address unmet needs in targeted cancer therapy [1].

Synthesis of Optimized c-MET/ALK Dual Kinase Inhibitors

This compound is a key building block for synthesizing analogs in the c-MET and ALK inhibitor space. The 3-benzyloxypyridine motif is a proven pharmacophore for achieving high ligand efficiency and favorable binding vectors within the kinase ATP-binding pocket, as demonstrated by the structure-based design of crizotinib [2]. (3-(Benzyloxy)pyridin-4-YL)methanamine provides the core structure required to explore this chemical space, enabling the creation of novel intellectual property around this validated kinase inhibitor scaffold [2].

Fine-Tuning ADME Properties in Lead Optimization

In a lead optimization campaign, small differences in physicochemical properties are crucial. (3-(Benzyloxy)pyridin-4-YL)methanamine offers a specific LogP of 2.12 and TPSA of 48.14 Ų, which is quantitatively distinct from its regioisomers . This allows medicinal chemists to make data-driven decisions to adjust the lipophilicity and polarity of a lead series without introducing new chemical entities. Procuring this specific isomer is necessary to achieve the desired balance between potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, as inferred from its distinct calculated properties .

Application
Selection Property
Validation Focus
EGFR/HER2 kinase inhibitor research
Kinase selectivity review
Mutant EGFR target engagement
c-MET/ALK inhibitor design
Scaffold-ligand efficiency context
Kinase panel profiling
Lead optimization & ADME fine-tuning
Regioisomeric physicochemical differentiation
Permeability and solubility assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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